molecular formula C18H21N B1360226 p-Methylbenzylidene p-butylaniline CAS No. 38549-81-4

p-Methylbenzylidene p-butylaniline

Cat. No.: B1360226
CAS No.: 38549-81-4
M. Wt: 251.4 g/mol
InChI Key: KCHFMTRVJWKQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Methylbenzylidene p-butylaniline: is an organic compound with the molecular formula C18H21N . It is a derivative of aniline, characterized by the presence of a butyl group and a methylbenzylidene group attached to the nitrogen atom. This compound is known for its applications in various fields, including liquid crystal technology and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methylbenzylidene p-butylaniline typically involves the condensation reaction between p-butylaniline and p-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Methylbenzylidene p-butylaniline can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.

    Reduction: The compound can be reduced to form p-methylbenzyl p-butylaniline.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: p-Methylbenzyl p-butylaniline.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: p-Methylbenzylidene p-butylaniline is used as a precursor in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a model compound to study the interactions of aromatic amines with biological molecules.

Medicine: While not directly used as a drug, this compound can serve as a starting material for the synthesis of pharmaceutical intermediates.

Industry: The compound is utilized in the production of liquid crystals, which are essential components of display technologies. It is also used in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of p-Methylbenzylidene p-butylaniline involves its interaction with various molecular targets, depending on the specific application. In liquid crystal technology, the compound’s molecular structure allows it to align in specific orientations under the influence of an electric field, contributing to the display properties. In chemical reactions, the presence of electron-donating and electron-withdrawing groups on the aromatic rings influences the reactivity and selectivity of the compound.

Comparison with Similar Compounds

  • p-Methoxybenzylidene p-butylaniline
  • p-Ethylbenzylidene p-butylaniline
  • p-Chlorobenzylidene p-butylaniline

Comparison:

  • p-Methoxybenzylidene p-butylaniline: The presence of a methoxy group instead of a methyl group can lead to different electronic effects and reactivity.
  • p-Ethylbenzylidene p-butylaniline: The ethyl group may result in slightly different steric and electronic properties compared to the methyl group.
  • p-Chlorobenzylidene p-butylaniline: The chloro group is an electron-withdrawing group, which can significantly alter the compound’s reactivity and interactions.

Uniqueness: p-Methylbenzylidene p-butylaniline is unique due to the specific combination of the methylbenzylidene and butyl groups, which impart distinct physical and chemical properties, making it suitable for specialized applications in liquid crystal technology and organic synthesis.

Properties

IUPAC Name

N-(4-butylphenyl)-1-(4-methylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N/c1-3-4-5-16-10-12-18(13-11-16)19-14-17-8-6-15(2)7-9-17/h6-14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHFMTRVJWKQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203005
Record name [N(E)]-4-Butyl-N-[(4-methylphenyl)methylene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38549-81-4
Record name Benzenamine, 4-butyl-N-((4-methylphenyl)methylene)-, (N(E))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038549814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-butyl-N-[(4-methylphenyl)methylene]-, [N(E)]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [N(E)]-4-Butyl-N-[(4-methylphenyl)methylene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Methylbenzylidene p-butylaniline
Reactant of Route 2
Reactant of Route 2
p-Methylbenzylidene p-butylaniline
Reactant of Route 3
Reactant of Route 3
p-Methylbenzylidene p-butylaniline
Reactant of Route 4
Reactant of Route 4
p-Methylbenzylidene p-butylaniline
Reactant of Route 5
Reactant of Route 5
p-Methylbenzylidene p-butylaniline
Reactant of Route 6
Reactant of Route 6
p-Methylbenzylidene p-butylaniline
Customer
Q & A

Q1: What is significant about the pressure-temperature phase diagram of MBBA?

A1: The research paper investigates the pressure-temperature phase diagrams of various thermotropic liquid crystals, including MBBA. [] This diagram is crucial because it illustrates the specific temperature and pressure ranges under which MBBA exhibits different liquid crystal phases, such as nematic and smectic phases. Understanding these phase transitions is fundamental for utilizing MBBA in various applications, such as liquid crystal displays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.